molecular formula C12H20O3 B13957370 Cyclopentanecarboxylic acid, 2-oxo-1-pentyl-, methyl ester CAS No. 55443-08-8

Cyclopentanecarboxylic acid, 2-oxo-1-pentyl-, methyl ester

Cat. No.: B13957370
CAS No.: 55443-08-8
M. Wt: 212.28 g/mol
InChI Key: BRMCOKJTFZKQJK-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid, 2-oxo-1-pentyl-, methyl ester is an organic compound with the molecular formula C12H20O3 It is a derivative of cyclopentanecarboxylic acid, characterized by the presence of a pentyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanecarboxylic acid, 2-oxo-1-pentyl-, methyl ester can be synthesized through several methods. One common approach involves the esterification of cyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with the removal of water to drive the reaction to completion.

Another method involves the reaction of cyclopentanone with pentyl bromide in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The resulting compound is then esterified with methanol to yield the desired product.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylic acid, 2-oxo-1-pentyl-, methyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopentanecarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Cyclopentanecarboxylic acid derivatives.

    Reduction: Cyclopentanecarboxylic alcohol derivatives.

    Substitution: Various substituted cyclopentanecarboxylic acid esters.

Scientific Research Applications

Cyclopentanecarboxylic acid, 2-oxo-1-pentyl-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentanecarboxylic acid, 2-oxo-1-pentyl-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors. The pentyl group may influence the compound’s lipophilicity and membrane permeability, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

    Cyclopentanecarboxylic acid, 2-oxo-, propyl ester: Contains a propyl ester group.

    Cyclopentanecarboxylic acid, 2-oxo-, butyl ester: Contains a butyl ester group.

Uniqueness

Cyclopentanecarboxylic acid, 2-oxo-1-pentyl-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the pentyl group enhances its hydrophobicity, while the methyl ester group provides a reactive site for further chemical modifications.

Properties

CAS No.

55443-08-8

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 2-oxo-1-pentylcyclopentane-1-carboxylate

InChI

InChI=1S/C12H20O3/c1-3-4-5-8-12(11(14)15-2)9-6-7-10(12)13/h3-9H2,1-2H3

InChI Key

BRMCOKJTFZKQJK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CCCC1=O)C(=O)OC

Origin of Product

United States

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